![molecular formula C14H32O3Si2 B12518872 1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane CAS No. 652976-41-5](/img/structure/B12518872.png)
1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane is a compound that has garnered attention due to its unique chemical structure and properties
Preparation Methods
The synthesis of 1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane typically involves multiple steps:
Synthesis of 3-ethyl-3-hydroxymethyloxetane (EHO): This intermediate is prepared using diethyl carbonate and trihydroxypropane as raw materials.
Formation of 3-ethyl-3-allylmethoxy oxetane (EAMO): EHO is then reacted with allyl bromide to form EAMO.
Final synthesis: EAMO is reacted with 1,1,3,3,3-pentamethyldisiloxane under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring or the siloxane backbone.
Polymerization: It can participate in polymerization reactions, especially in the presence of UV light, making it useful in the production of UV-curable resins.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and photoinitiators. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane involves its ability to undergo polymerization and cross-linking reactions. The oxetane ring can open under UV light, initiating a cationic polymerization process. This leads to the formation of a network structure, which imparts desirable mechanical and chemical properties to the resulting material .
Comparison with Similar Compounds
1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane can be compared with other similar compounds, such as:
3-ethyl-3-[(3-ethyloxetan-3-yl)methoxymethyl]oxetane: This compound also contains an oxetane ring but differs in its overall structure and reactivity.
1,1,3,3,5,5-hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane: This compound has a similar siloxane backbone but includes additional oxetane groups, leading to different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Properties
CAS No. |
652976-41-5 |
|---|---|
Molecular Formula |
C14H32O3Si2 |
Molecular Weight |
304.57 g/mol |
IUPAC Name |
3-[(3-ethyloxetan-3-yl)methoxy]propyl-dimethyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C14H32O3Si2/c1-7-14(12-16-13-14)11-15-9-8-10-19(5,6)17-18(2,3)4/h7-13H2,1-6H3 |
InChI Key |
DREMWFSCYYTVPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COCCC[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12518796.png)
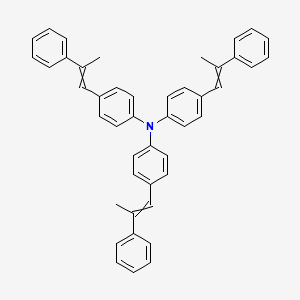
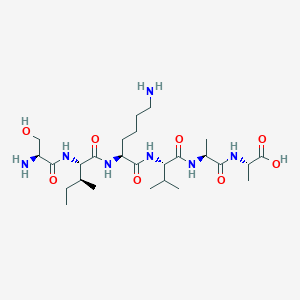

![4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12518834.png)
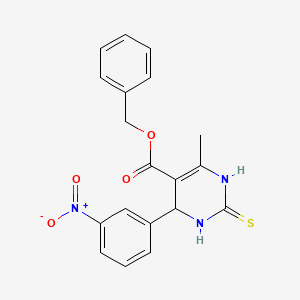
![4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide](/img/structure/B12518845.png)
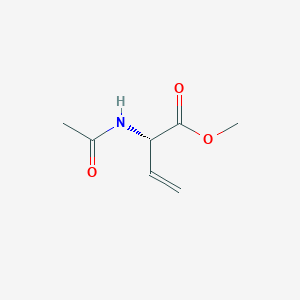
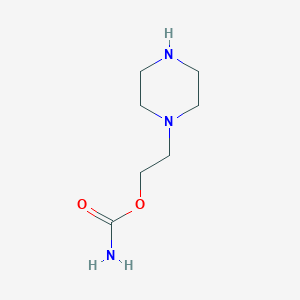
![3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane](/img/structure/B12518860.png)
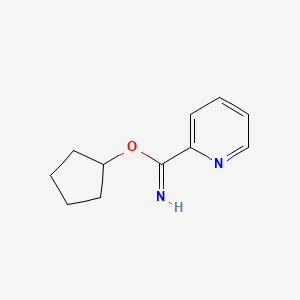
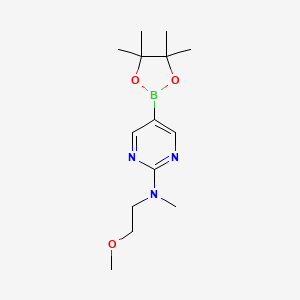
![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)
![4-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518884.png)
